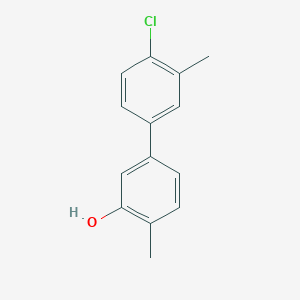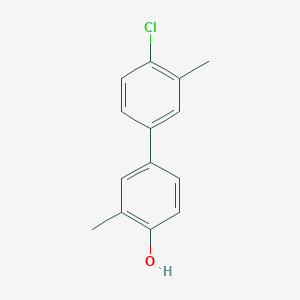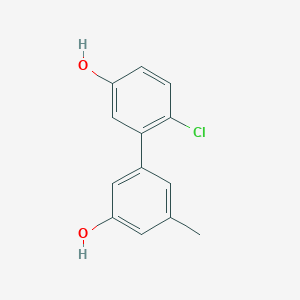![molecular formula C15H12OS B6371752 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% CAS No. 1261959-11-8](/img/structure/B6371752.png)
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% (4-BTM-95) is a white crystalline solid that is widely used in scientific research applications. It is a member of the benzothiophene family of compounds and is a common building block for the synthesis of a variety of compounds. 4-BTM-95 has a wide range of applications in many fields, such as organic synthesis, analytical chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is not known. However, it is thought to act as an electron donor, donating electrons to other molecules. This can lead to the formation of new bonds or the breaking of existing bonds. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% are not well understood. However, some studies have suggested that it may have anti-inflammatory and anti-cancer properties. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is its low cost and availability. It is also relatively easy to synthesize and store, making it ideal for laboratory experiments. However, the exact mechanism of action and biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% are still not fully understood, making it difficult to predict the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% could be used in the synthesis of new compounds for use in pharmaceuticals, agrochemicals, and dyes. Finally, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% could be used to create new polymers for use in a variety of applications.
Synthesemethoden
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% is synthesized from the reaction of benzothiophene with 2-methylphenol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is highly exothermic and proceeds in two steps. First, the benzothiophene is deprotonated by the acid, forming a benzothiophene anion. The anion then reacts with the 2-methylphenol to form 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%. The reaction is completed in a few minutes and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in analytical chemistry and biochemistry. In addition, 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95% has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-8-12(6-7-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZSVQJDISMAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














